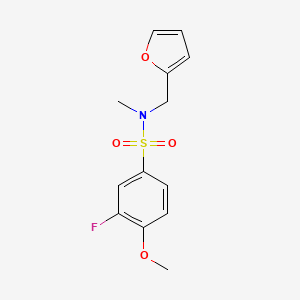methanone](/img/structure/B11115377.png)
[6-Bromo-2-(3,4-dimethylphenyl)quinolin-4-yl](4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BROMO-2-(3,4-DIMETHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family This compound is characterized by its bromine substitution at the 6th position, a 3,4-dimethylphenyl group at the 2nd position, and a 4-methylpiperazine-1-carbonyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-(3,4-DIMETHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Alkylation: The attachment of the 3,4-dimethylphenyl group to the 2nd position of the quinoline ring.
Amidation: The formation of the 4-methylpiperazine-1-carbonyl group at the 4th position through an amidation reaction.
These reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-2-(3,4-DIMETHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinolines.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-BROMO-2-(3,4-DIMETHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-BROMO-2-(3,4-DIMETHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-DIMETHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE: Lacks the bromine substitution at the 6th position.
6-BROMO-2-PHENYL-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE: Lacks the 3,4-dimethyl substitution on the phenyl group.
6-BROMO-2-(3,4-DIMETHYLPHENYL)QUINOLINE: Lacks the 4-methylpiperazine-1-carbonyl group.
Uniqueness
The unique combination of substituents in 6-BROMO-2-(3,4-DIMETHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE contributes to its distinct chemical properties and potential applications. The presence of the bromine atom, the 3,4-dimethylphenyl group, and the 4-methylpiperazine-1-carbonyl group collectively enhance its reactivity, stability, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H24BrN3O |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
[6-bromo-2-(3,4-dimethylphenyl)quinolin-4-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C23H24BrN3O/c1-15-4-5-17(12-16(15)2)22-14-20(19-13-18(24)6-7-21(19)25-22)23(28)27-10-8-26(3)9-11-27/h4-7,12-14H,8-11H2,1-3H3 |
InChI Key |
CMXNIYJVEBOAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCN(CC4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,4-dimethylphenyl)ethyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11115295.png)
![4-[(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B11115306.png)
![5-{[(4-Chlorophenyl)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B11115307.png)
![ethyl (4Z)-4-(3,4-dimethylphenyl)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B11115317.png)
![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11115325.png)

![2,6-dibromo-4-[(E)-(naphthalen-1-ylimino)methyl]phenyl acetate](/img/structure/B11115336.png)
![2-[4-(4-fluorobenzyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11115339.png)

![N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-(phenylcarbonylamino)aceta mide](/img/structure/B11115350.png)
![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11115356.png)

![N-(2,4-dimethoxyphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B11115361.png)
![1-[(4-Chlorobenzyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B11115362.png)
